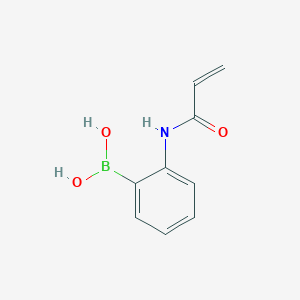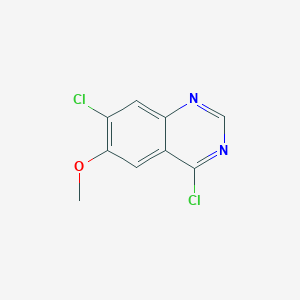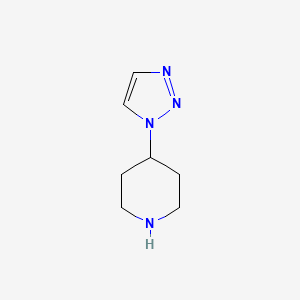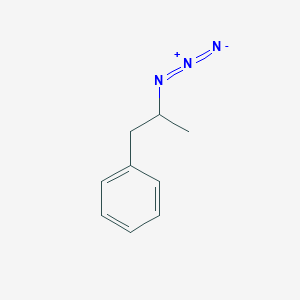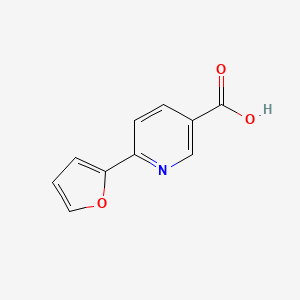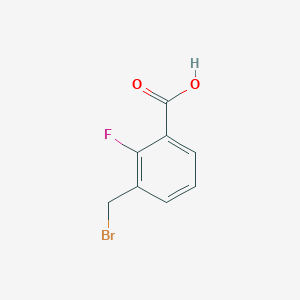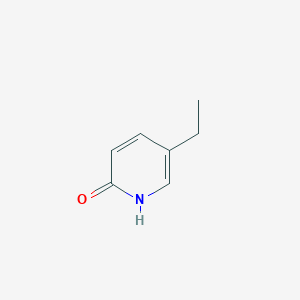
5-Ethylpyridin-2-ol
Übersicht
Beschreibung
The compound 5-Ethylpyridin-2-ol, also known as 2-(5-ethylpyridin-2-yl)ethan-1-ol, is a key intermediate in the synthesis of various pharmaceutical agents, including pioglitazone hydrochloride, which is used for the treatment of diabetes . The importance of this compound in medicinal chemistry is underscored by the efforts to develop efficient synthetic processes that are scalable and environmentally friendly .
Synthesis Analysis
The synthesis of 5-Ethylpyridin-2-ol has been improved to be more efficient and scalable. A solvent-free reaction has been developed, which not only enhances the yield of the compound but also improves the mass efficiency of the starting material, 5-
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Heterocyclic Compounds
- Field: Organic Chemistry
- Application: 2-pyridone compounds are used in the synthesis of heterocyclic compounds . These compounds have applications in biology, natural compounds, dyes, and fluorescent materials .
- Method: The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .
- Results: The reaction succeeded in producing 2-pyridones in good-to-high yields .
-
Antimicrobial Activity
- Field: Medicinal Chemistry
- Application: Pyridine derivatives, including 2-pyridone compounds, have shown antimicrobial activity .
- Method: 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids . Acid chlorides were condensed with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives .
- Results: The synthesized compounds showed variable and modest activity against the investigated strains of bacteria and fungi .
-
Anti-Cancer Activity
- Field: Medicinal Chemistry
- Application: Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer therapeutic applications .
- Method: The specific methods of application or experimental procedures would depend on the specific type of cancer and the specific derivative being used .
- Results: While the results would vary depending on the specific derivative and cancer type, these compounds have shown promise in preclinical and clinical studies .
-
Antihypertensive Activity
- Field: Medicinal Chemistry
- Application: Some derivatives of pyridine, dihydropyridine, and piperidine have been found to have antihypertensive effects .
- Method: These compounds can be administered orally or intravenously, depending on the specific derivative and the patient’s condition .
- Results: These compounds have been found to effectively lower blood pressure in both preclinical and clinical studies .
-
Antiulcer Activity
- Field: Medicinal Chemistry
- Application: Some derivatives of pyridine, dihydropyridine, and piperidine have been found to have antiulcer effects .
- Method: These compounds can be administered orally, and their antiulcer activity can be evaluated using various in vivo models like pylorus ligation-induced ulcer model, stress-induced ulcer model, etc .
- Results: These compounds have been found to effectively reduce ulcer formation in preclinical studies .
-
Antimicrobial Activity
- Field: Medicinal Chemistry
- Application: Pyridine derivatives, including 2-pyridone compounds, have shown antimicrobial activity .
- Method: The antimicrobial activity of these compounds can be evaluated using various in vitro assays like disk diffusion method, broth dilution method, etc .
- Results: These compounds have shown significant antimicrobial activity against various strains of bacteria and fungi .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQFHJGBAPKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598403 | |
| Record name | 5-Ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyridin-2-ol | |
CAS RN |
53428-03-8 | |
| Record name | 5-Ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ETHYL-2-PYRIDINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
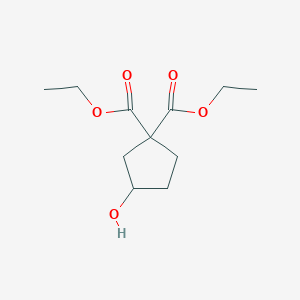
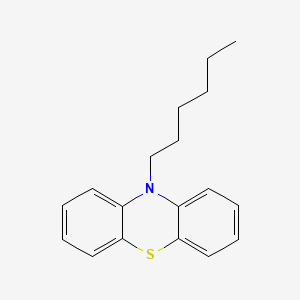
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
